Alkylation of 2(1H)-pyridinethiones and 2(1H)-quinolinethiones: This reaction with 3-(chloroalkyl)thiazolidines yields 5-halo- and 3,5-dihalo-2-{((3-thiazolidinyl)alkyl! thio)pyridine hydrochlorides and substituted/unsubstituted 2-{1(3-thiazolidinyl)alkyl! thio}quinoline hydrochlorides. []
Alkylation of alkanethiols: This reaction produces 3-STA(alkylthio)alkyl!thiazolidine hydrochlorides with various alkyl chain lengths. []
X-ray diffraction studies revealed that 2-imino-4-oxo-1,3-thiazolidine hydrochloride crystallizes in the orthorhombic crystal system with the space group Pbca. [, ] Key structural features include:
Bond lengths and angles have been calculated and analyzed, providing insights into the molecule's structural characteristics. []
Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311+G(2d,p) basis set were employed to study the electronic structure of 2-imino-4-oxo-1,3-thiazolidine hydrochloride. [] These calculations provided insights into:
Several thiazolidine hydrochloride derivatives, particularly those containing pyridine and quinoline moieties, have demonstrated promising anti-radiation activity in mice studies. [] These compounds showed protective effects against radiation-induced mortality, particularly when administered orally. []
Computational studies indicate that 2-imino-4-oxo-1,3-thiazolidine hydrochloride exhibits a high binding affinity to Bacillus pasteurii urease, suggesting potential as an enzyme inhibitor. [] Molecular docking simulations revealed a binding energy of -101.35 kcal/mol, exceeding that of the standard drug acetohydroxamic acid (-64.29 kcal/mol). [] This finding warrants further investigation into its potential as a therapeutic agent targeting urease activity.
The zingerone derivative TZC01, which incorporates a thiazolidine hydrochloride moiety, shows promise in preventing radiation-induced intestinal injury. [] Its ability to protect intestinal morphology, reduce cell death, and promote cell regeneration highlights its potential as a starting point for developing new radioprotective agents. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: